(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid
Overview
Description
“(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid” is a chemical compound that is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a cyclization reaction that produces an amino intermediate. This intermediate is then combined with EDC/HOBt and then Boc deprotection .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is a common functional group in many FDA-approved drugs .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by Pund et al. (2020) demonstrates the synthesis of compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid, which shows strong antimicrobial activities against tested microorganisms (Pund et al., 2020).
Enantioselective Synthesis
A study by Pajouhesh et al. (2000) involves the enantioselective synthesis of both enantiomers of neuroexcitant compounds using a similar compound, demonstrating its utility in neuroscientific research (Pajouhesh et al., 2000).
Vorbrüggen (2008) discussed a method to introduce Boc groups into hindered amino acids using tert-butoxycarbonyl chloride, showcasing its application in peptide synthesis (Vorbrüggen, 2008).
Collagen Cross-Link Synthesis
Adamczyk et al. (1999) described the efficient synthesis of a compound crucial for the preparation of collagen cross-links, again highlighting its importance in biochemical research (Adamczyk et al., 1999).
Divergent and Solvent Dependent Reactions
Research by Rossi et al. (2007) explored the divergent synthesis of various compounds starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, underlining the compound's role in facilitating diverse chemical reactions (Rossi et al., 2007).
Coupling of Arylboronic Acids
Wustrow and Wise (1991) demonstrated the coupling of arylboronic acids with a related derivative, contributing to the field of organic synthesis (Wustrow & Wise, 1991).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVCUHXUXISKRS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728456 | |
Record name | N-(tert-Butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoic acid | |
CAS RN |
1104071-84-2 | |
Record name | N-(tert-Butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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